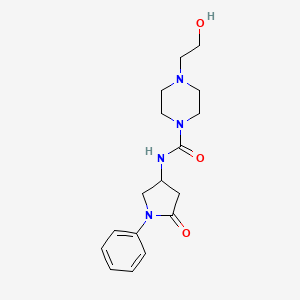
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also known as 4-HE-NOPC, is an organic compound that is gaining increasing attention due to its potential applications in the field of scientific research. 4-HE-NOPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for furthering our understanding of many biological processes.
作用機序
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has been found to interact with various proteins, such as G-protein coupled receptors, and to modulate their activity. It has also been found to interact with certain neurotransmitters, such as serotonin, and to modulate their activity as well.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of G-protein coupled receptors, to modulate the activity of certain neurotransmitters, and to have an affinity for certain proteins. It has also been found to have anti-inflammatory and anti-oxidant properties, and to modulate the activity of certain enzymes.
実験室実験の利点と制限
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a useful tool for studying a variety of biological processes, and has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of experimental systems. However, it is not suitable for use in in vivo studies, as it is not stable in physiological conditions.
将来の方向性
The potential future directions of 4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide research are numerous. It could be used to study the effects of drugs on the central nervous system, as well as to explore the mechanisms of various diseases and disorders. It could also be used to develop new drugs and treatments, as well as to study the effects of environmental toxins. Additionally, it could be used to study the effects of aging and to develop new strategies for preventing age-related diseases. Finally, it could be used to explore the effects of nutrition on health, as well as to develop new dietary strategies for improving health outcomes.
合成法
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can be synthesized from the reaction of 2-hydroxyethyl piperazine-1-carboxamide and 5-oxo-1-phenylpyrrolidin-3-yl chloride. The reaction is performed in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography. The purity of the product can be assessed by thin layer chromatography.
科学的研究の応用
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is being investigated as a potential tool for studying a variety of biological processes. It has been found to interact with various proteins, such as G-protein coupled receptors, and has been used to study the effects of these proteins on cell signaling pathways. It has also been used to study the effects of drugs on the central nervous system, and has been found to have an affinity for certain neurotransmitters.
特性
IUPAC Name |
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-11-10-19-6-8-20(9-7-19)17(24)18-14-12-16(23)21(13-14)15-4-2-1-3-5-15/h1-5,14,22H,6-13H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHYWFGEXWFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482446.png)
![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6482447.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B6482464.png)
![ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6482469.png)
![2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6482471.png)
![N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6482479.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6482484.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482510.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482518.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6482524.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482542.png)
![4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482549.png)
![2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6482550.png)